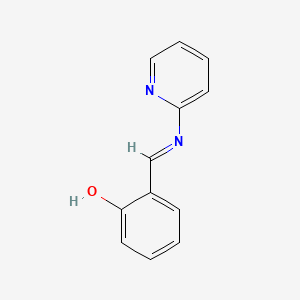![molecular formula C₁₉H₂₃BrFNO₂ B1148261 1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol CAS No. 488148-10-3](/img/structure/B1148261.png)
1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of complex organic molecules like 1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol often involves multi-step synthetic routes, starting from simpler aromatic compounds and proceeding through various functional group transformations. For instance, related compounds are synthesized through reactions like the Wittig reaction, oxidative dimerization, and reductive amination, which could be applicable to our compound of interest (Rodríguez et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. These methods reveal the spatial arrangement of atoms, the presence of specific functional groups, and intra- and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Kılıç et al., 2008).
Chemical Reactions and Properties
The chemical reactions of such a compound are influenced by its functional groups. For example, the bromo and hydroxymethyl groups may participate in nucleophilic substitution reactions, while the dimethylamino group can be involved in electrophilic substitution due to its electron-donating properties. Related research demonstrates a variety of chemical behaviors, including the formation of charge-transfer complexes and Diels-Alder reactions, indicating a rich chemistry that could be explored for our compound of interest (Xi et al., 2011).
Physical Properties Analysis
The physical properties of such molecules, including melting point, boiling point, solubility, and crystal structure, are directly influenced by their molecular structure. Studies on similar compounds provide insights into how different substituents and their configurations affect these properties, potentially guiding the purification and application of 1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol (Khazhiev et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and compatibility with various solvents or reagents, are determined by the functional groups present in the molecule. For example, the reactivity of the bromo and fluoro substituents towards nucleophilic substitution, or the potential for the dimethylamino group to undergo protonation, can be predicted from the study of closely related molecules (Asiri et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis of Key Intermediates
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), has been explored due to its relevance in pharmaceuticals. A practical pilot-scale method for its preparation was developed, showcasing the synthesis's challenges and innovations in handling toxic, volatile substances like methyl nitrite under controlled conditions to avoid decomposition products and ensure high yield and purity. This method addresses the high cost and environmental concerns associated with previous synthesis methods involving palladium and toxic phenylboronic acid, highlighting the synthesis's significance in large-scale production and its potential environmental and safety implications (Qiu et al., 2009).
Environmental and Health Implications of Brominated Compounds
The occurrence and impact of novel brominated flame retardants (NBFRs) in the environment have been reviewed, including their detection in indoor air, dust, consumer goods, and food. This review underscores the environmental persistence of brominated compounds, their potential health risks, and the need for further research to understand their occurrence, fate, and toxicity. The study calls for the development of analytical methods to detect all NBFRs and further research into their sources, emissions, and potential health effects, highlighting the environmental and health implications of these compounds (Zuiderveen et al., 2020).
Advanced Materials and Technologies
Research into the properties and applications of BODIPY-based materials for organic light-emitting diodes (OLEDs) has been conducted. BODIPY-based compounds have emerged as potential materials for various applications, including sensors, organic photovoltaics, and OLEDs, due to their structural versatility and tunable properties. This review highlights the development of BODIPY-based materials as 'metal-free' infrared emitters, their potential in organic optoelectronics, and the ongoing research aimed at enhancing the performance and applications of these materials in advanced technologies (Squeo & Pasini, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrFNO2/c1-22(2)11-3-10-19(24,15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23/h4-9,12,23-24H,3,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXQPYBPVRAVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)Br)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol | |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


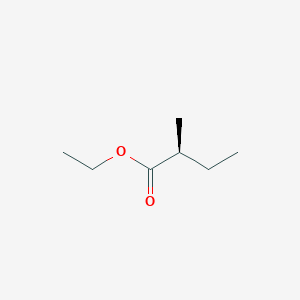
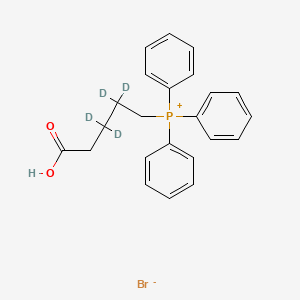
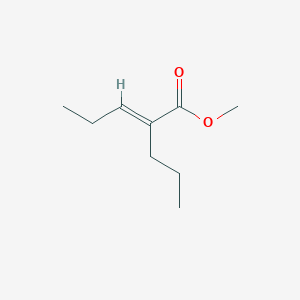
![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)
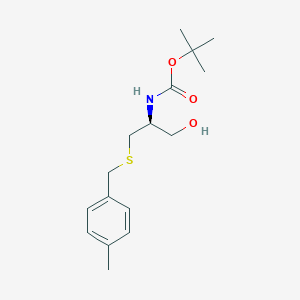
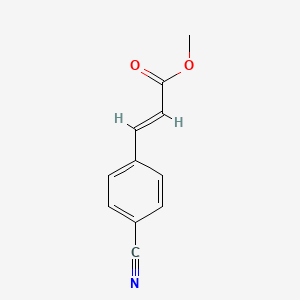

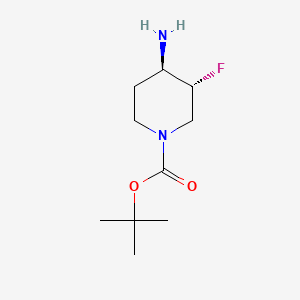
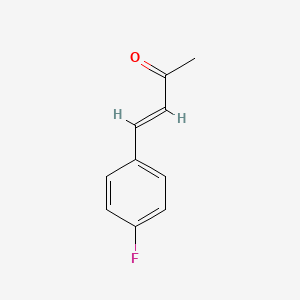
![5-[(4-Chlorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1148200.png)
